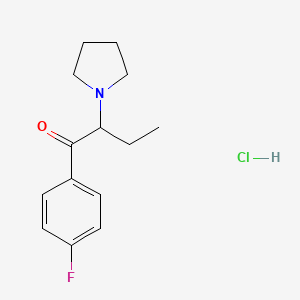

1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)butan-1-one,monohydrochloride

Description

1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)butan-1-one, monohydrochloride is a synthetic organic compound characterized by a 4-fluorophenyl group attached to a butanone backbone, with a pyrrolidine substituent at the second carbon.

Properties

CAS No. |

2749302-50-7 |

|---|---|

Molecular Formula |

C14H19ClFNO |

Molecular Weight |

271.76 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-2-pyrrolidin-1-ylbutan-1-one;hydrochloride |

InChI |

InChI=1S/C14H18FNO.ClH/c1-2-13(16-9-3-4-10-16)14(17)11-5-7-12(15)8-6-11;/h5-8,13H,2-4,9-10H2,1H3;1H |

InChI Key |

FBMDWCMFDIKJSN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)C1=CC=C(C=C1)F)N2CCCC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)butan-1-one typically involves the reaction of 4-fluorobenzaldehyde with a suitable amine, such as pyrrolidine, under controlled conditions. The reaction may proceed through a series of steps, including condensation, reduction, and purification.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound exhibits reactivity characteristic of its ketone and amine functional groups:

1.1 Nucleophilic Acyl Substitution

The ketone group undergoes nucleophilic attack, typically with nucleophiles like alcohols or amines. This reaction replaces the carbonyl oxygen with another nucleophile, forming esters or amides.

1.2 Alkylation of the Pyrrolidine Moiety

The pyrrolidine nitrogen can act as a nucleophile, reacting with alkylating agents (e.g., alkyl halides) to form quaternary ammonium salts. This reaction may alter the compound’s lipophilicity and pharmacokinetics.

1.3 Hydrolysis

Under acidic or basic conditions, the ketone group can hydrolyze to form carboxylic acids or their conjugate bases. This pathway is critical for metabolic degradation studies.

1.4 Oxidation

The ketone may undergo oxidation to form α,β-unsaturated carbonyl compounds, though specific reaction conditions (e.g., oxidizing agents) are not detailed in available sources.

Analytical Characterization

Key methods for studying its chemical behavior include:

Reaction Significance

-

Pharmacological : Reactions like alkylation or oxidation may influence receptor binding (e.g., dopamine transporters).

-

Forensic : Hydrolysis products are critical for detecting metabolites in biological samples .

This compound’s reactivity underscores its complexity as a synthetic cathinone, requiring controlled handling and rigorous analytical validation for research applications.

Scientific Research Applications

1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)butan-1-one has been studied for various scientific research applications, including:

Chemistry: As a model compound for studying reaction mechanisms and synthetic methodologies.

Biology: Investigating its effects on biological systems, including its interaction with neurotransmitter systems.

Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: Use as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)butan-1-one involves its interaction with molecular targets such as neurotransmitter transporters. It may inhibit the reuptake of neurotransmitters like dopamine, leading to increased levels in the synaptic cleft and subsequent stimulation of the central nervous system.

Comparison with Similar Compounds

4-Fluorobuphedrone Hydrochloride

- Chemical Name: 1-(4-Fluorophenyl)-2-(methylamino)butan-1-one, monohydrochloride

- Key Differences: The pyrrolidinyl group in the target compound is replaced by a methylamino group.

- Pharmacological Relevance: Methylamino derivatives like 4-Fluorobuphedrone are associated with stimulant effects, suggesting the target compound’s activity may differ due to the pyrrolidine moiety’s stronger basicity .

4-Fluoro-α-Pyrrolidinopentiophenone (4-fluoro-α-PVP) Hydrochloride

- Chemical Name: 1-(4-Fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride

- Key Differences: The pentanone backbone (vs. Longer alkyl chains are linked to prolonged metabolic stability in cathinone analogs.

- Functional Implications : α-PVP derivatives are potent stimulants, indicating that chain length and substituent positioning critically influence potency and duration of action .

4-Fluoro PV9 Hydrochloride

- Chemical Name: 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)octan-1-one, monohydrochloride

- Key Differences: An octanone backbone replaces butanone, significantly increasing molecular weight (327.90 g/mol vs. ~259.74 g/mol for the target compound). The extended carbon chain may reduce solubility but improve binding to hydrophobic receptor sites.

- Storage Data : Both compounds require storage at -20°C, suggesting sensitivity to thermal degradation .

Pruvanserin Hydrochloride

- Chemical Name: 7-{4-[2-(4-Fluorophenyl)ethyl]piperazine-1-carbonyl}-1H-indole-3-carbonitrile, monohydrochloride

- Key Differences :

Data Table: Comparative Analysis

Research Findings and Implications

- Substituent Effects: The pyrrolidinyl group in the target compound likely enhances binding to monoamine transporters (e.g., dopamine, norepinephrine) compared to methylamino or piperazine groups, based on cathinone analog studies .

- Chain Length: Shorter chains (butanone) may favor rapid metabolism, while longer chains (octanone) could improve bioavailability but increase toxicity risks .

- Salt Form : The hydrochloride salt improves crystallinity and stability, a common feature in analogs like 4-Fluoro PV9 and Pruvanserin .

Biological Activity

1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)butan-1-one, monohydrochloride, commonly referred to as 4-fluoro PBP, is a synthetic cathinone that has garnered attention for its psychoactive properties. This compound is structurally related to other stimulants and has been studied for its biological activity, particularly in the context of its pharmacological effects and potential therapeutic applications.

- Molecular Formula : C14H19ClFNO

- Molecular Weight : 271.8 g/mol

- Purity : ≥98%

- UV/Vis. Absorption Maximum : λmax = 253 nm .

The biological activity of 4-fluoro PBP primarily involves the modulation of neurotransmitter systems. It is believed to act as a reuptake inhibitor for dopamine and norepinephrine, similar to other compounds in its class. This mechanism leads to increased levels of these neurotransmitters in the synaptic cleft, contributing to its stimulant effects.

Stimulant Properties

Research indicates that 4-fluoro PBP exhibits significant stimulant effects, which can be quantified through various in vivo and in vitro studies. In animal models, the compound has shown increased locomotor activity and enhanced reward-seeking behavior, suggesting its potential for abuse .

Neuropharmacological Studies

A study conducted on the neuropharmacological effects of 4-fluoro PBP revealed that it acts similarly to amphetamines, promoting the release of catecholamines from presynaptic neurons. This was evidenced by elevated levels of dopamine in the nucleus accumbens following administration .

Case Studies

Several case reports have documented the effects of 4-fluoro PBP in human subjects:

- Case Study 1 : A young adult presented with severe agitation and tachycardia after using a substance identified as 4-fluoro PBP. Toxicology screens confirmed the presence of the compound, and treatment involved supportive care and benzodiazepines for sedation.

- Case Study 2 : An individual reported experiencing euphoria and increased energy levels after consumption. However, subsequent episodes included anxiety and paranoia, highlighting the compound's potential for adverse psychological effects.

Comparative Analysis with Related Compounds

The following table summarizes key biological activities of 4-fluoro PBP compared to other synthetic cathinones:

| Compound | Dopamine Reuptake Inhibition | Norepinephrine Reuptake Inhibition | Behavioral Stimulation |

|---|---|---|---|

| 4-Fluoro PBP | High | Moderate | Significant |

| Mephedrone (4-MMC) | Moderate | High | Significant |

| Ethylone | Low | Moderate | Moderate |

Safety and Toxicology

The safety profile of 4-fluoro PBP remains under investigation. While acute toxicity appears manageable with supportive care, long-term effects are not well understood. Reports suggest potential neurotoxic effects associated with prolonged use, necessitating further research into its chronic impacts on brain health .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)butan-1-one, monohydrochloride?

Methodological Answer:

Synthesis optimization requires careful control of:

- Temperature : Maintain 60–80°C during nucleophilic substitution to balance reaction rate and byproduct formation.

- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity of the pyrrolidine nucleophile .

- Catalyst : Use anhydrous conditions with catalytic K₂CO₃ to deprotonate intermediates and drive the reaction .

Post-synthesis, purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate:hexane gradient). Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and ¹H/¹³C NMR .

Basic: How can researchers characterize the structural identity of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and salt formation (e.g., hydrochloride coordination) .

- NMR Spectroscopy : Compare ¹H NMR shifts (e.g., 4-fluorophenyl proton resonance at δ 7.2–7.4 ppm, pyrrolidine protons at δ 2.5–3.5 ppm) with predicted spectra from computational tools like ACD/Labs .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 266.1 (free base) and 302.6 (hydrochloride adduct) .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

- Purity Verification : Re-analyze batches via LC-MS to rule out impurities (e.g., unreacted 4-fluorophenyl precursors) affecting bioassays .

- Assay Conditions : Standardize cell-based assays (e.g., pH, serum concentration) to minimize variability. Use internal controls (e.g., reference antagonists in receptor-binding studies) .

- Dose-Response Curves : Perform triplicate experiments with 8–10 concentration points to assess reproducibility of IC₅₀ values .

Advanced: What in silico strategies predict the compound’s pharmacological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to screen against CNS targets (e.g., dopamine D2 or σ receptors) based on structural analogs like Azaperone . Prioritize binding poses with ΔG < -8 kcal/mol.

- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., aromatic ring, tertiary amine) to match adrenergic or serotonergic receptors .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of receptor-ligand complexes .

Basic: What are the solubility challenges, and how can they be addressed?

Methodological Answer:

- Salt Form : The hydrochloride salt improves aqueous solubility (tested in PBS pH 7.4 via UV-Vis spectroscopy). For low solubility (<1 mg/mL), consider co-solvents (e.g., 10% DMSO) .

- Solid Dispersion : Prepare with PVP K30 (1:3 ratio) via solvent evaporation to enhance dissolution rate .

Advanced: How to investigate metabolic pathways in preclinical models?

Methodological Answer:

- In Vitro Metabolism : Incubate with rat liver microsomes (1 mg/mL) and NADPH. Quench with acetonitrile at 0, 15, 30, 60 min. Analyze metabolites via UPLC-QTOF-MS (Waters Acquity) .

- Metabolite Identification : Use MassLynx software to detect phase I (hydroxylation) and phase II (glucuronidation) products .

Basic: What analytical methods validate compound stability under storage?

Methodological Answer:

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Monitor degradation (e.g., hydrolysis of the ketone) via HPLC area% changes. Use a C18 column (5 µm, 250 mm) with 0.1% H3PO4:MeOH (70:30) .

- Light Sensitivity : Store in amber vials; assess photodegradation via UV irradiation (ICH Q1B guidelines) .

Advanced: How to separate enantiomers if chiral centers are present?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.